1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one
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Overview
Description
1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one is a synthetic organic compound characterized by its unique azetidinone ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, influencing a range of biological processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects that can impact cellular function .
Preparation Methods
The synthesis of 1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-hydroxybenzaldehyde and 3,3-dimethylazetidin-2-one as the primary starting materials.
Condensation Reaction: The 5-amino-2-hydroxybenzaldehyde undergoes a condensation reaction with 3,3-dimethylazetidin-2-one in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is then purified using recrystallization techniques to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and hydroxyl groups on the phenyl ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows for interactions with various biological targets.
Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
Comparison with Similar Compounds
1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one can be compared with similar compounds, such as:
1-(5-Amino-2-hydroxyphenyl)ethanone: This compound shares the amino and hydroxyl functional groups but lacks the azetidinone ring, resulting in different biological activities and reactivity.
1-(5-Amino-2-hydroxyphenyl)propan-2-one: Similar to the ethanone derivative, this compound has a different carbon backbone, affecting its chemical properties and applications.
The uniqueness of this compound lies in its azetidinone ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(5-amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)6-13(10(11)15)8-5-7(12)3-4-9(8)14/h3-5,14H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRQDWOGLXMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(C=CC(=C2)N)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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